2-Naphthyl 2-oxochromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthyl 2-oxochromene-3-carboxylate is a chemical compound with the molecular formula C20H12O4. It is a derivative of chromene and naphthalene, combining the structural features of both these aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl 2-oxochromene-3-carboxylate typically involves the condensation of 2-naphthol with 2-oxo-2H-chromene-3-carboxylic acid. This reaction can be catalyzed by various Lewis acids such as ferric chloride (FeCl3), ytterbium triflate (Yb(OTf)3), and ceric ammonium nitrate (CAN). The reaction is usually carried out in an organic solvent like ethanol or acetone under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, can be applied to scale up the synthesis process. Multicomponent reactions involving 2-naphthol and chromene derivatives can be optimized for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl 2-oxochromene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted chromenes and naphthalenes, which can have different functional groups like hydroxyl, halogen, and alkyl groups .
Scientific Research Applications
2-Naphthyl 2-oxochromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Naphthyl 2-oxochromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carboxylic acid: A precursor in the synthesis of 2-Naphthyl 2-oxochromene-3-carboxylate.
2-Naphthol: Another starting material used in the synthesis.
Coumarins: A class of compounds with similar structural features and biological activities
Uniqueness
This compound is unique due to its combined structural features of naphthalene and chromene, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H12O4 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
naphthalen-2-yl 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C20H12O4/c21-19(17-12-15-7-3-4-8-18(15)24-20(17)22)23-16-10-9-13-5-1-2-6-14(13)11-16/h1-12H |
InChI Key |
IMXHBXKFFSSJEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.